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Compound of Interest

4-(1-Methyl-1H-pyrazol-3-
YL)benzaldehyde

Cat. No.: B071094

Compound Name:

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-1H-pyrazol-3-
yl)benzaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and
materials science industries. The document elucidates the compound's core physicochemical
properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-
coupling, and outlines its analytical characterization profile. Furthermore, it explores the
compound's reactivity and its strategic application as a versatile intermediate in the synthesis of
complex molecular architectures for drug discovery. The pyrazole scaffold is a privileged
structure in medicinal chemistry, and this guide serves as a critical resource for researchers
leveraging this compound in their development pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug
Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,
is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic
stability, and ability to act as both a hydrogen bond donor and acceptor make it an
exceptionally versatile scaffold.[3][4] Consequently, pyrazole-containing compounds have been
successfully developed into a broad range of FDA-approved therapeutics, treating conditions
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from cancer and inflammation to viral infections and cardiovascular disease.[3][4] Marketed
drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil
(vasodilator) feature this core structure, highlighting its profound impact on human health.[3]

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde emerges as a particularly valuable building block.
It strategically combines the proven pyrazole pharmacophore with a reactive benzaldehyde
moiety. The aldehyde group serves as a synthetic handle, enabling a multitude of chemical
transformations for the construction of diverse compound libraries. This guide provides the
foundational knowledge required for its effective synthesis, characterization, and application.

Nomenclature and Structural Elucidation
Chemical Structure

The molecule consists of a benzaldehyde ring substituted at the 4-position with a 1-methyl-1H-
pyrazol-3-yl group. The linkage is between the C4 of the phenyl ring and the C3 of the pyrazole
ring. The pyrazole nitrogen at position 1 is substituted with a methyl group.

Key Identifiers

The fundamental identifiers for 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde are summarized
below for unambiguous reference.

Identifier Value Source

CAS Number 179055-27-7 [5][6]

Molecular Formula C11H10N20 [5]1[6]

Molecular Weight 186.21 g/mol [51[6]
4-(1-methyl-1H-pyrazol-3-

IUPAC Name N/A
yl)benzaldehyde

) CN1C=C(C=N1)C2=CC=C(C=
Canonical SMILES N/A
C2)C=0

Physicochemical Properties
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The physical and chemical properties determine the handling, storage, and reaction conditions

for this compound. The data presented is compiled from supplier technical sheets and

predictive models.

Property Value Notes
Physical Form Solid [7]
] ] Data not consistently available.

Melting Point ) ) N/A
Varies by purity.
Data not available; likely

Boiling Point decomposes at high N/A
temperatures.
Soluble in organic solvents like

- Dichloromethane, Chloroform, Inferred from typical properties
Solubility

and Methanol. Limited

solubility in water.

of similar organic compounds.

Storage Conditions

Store at 2-8°C under an inert
atmosphere (e.g., Argon or

Nitrogen).

[7]

Synthesis and Reactivity
Retrosynthetic Analysis & Common Synthetic Routes

The C-C bond connecting the phenyl and pyrazole rings is most strategically formed using a

palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-

standard method due to its high functional group tolerance, mild reaction conditions, and the

commercial availability of a vast array of boronic acids and their derivatives.[8] The

retrosynthetic disconnection of the target molecule reveals two primary Suzuki coupling

pathways:

o Pathway A: (4-formylphenyl)boronic acid + 3-bromo-1-methyl-1H-pyrazole

o Pathway B: 4-bromobenzaldehyde + 1-methyl-1H-pyrazole-3-boronic acid
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Both pathways are viable. The choice often depends on the commercial availability and cost of
the starting materials. For this guide, we will detail Pathway A.

G-(l-Methyl-lH-pyrazol-3-yl)benzaldehyd9
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Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of the titte compound. It is designed
to be self-validating through in-process controls.

Materials:

(4-formylphenyl)boronic acid (1.0 eq)

3-bromo-1-methyl-1H-pyrazole (1.1 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)

Potassium Carbonate (K2CO3), anhydrous (3.0 eq)

1,4-Dioxane

Water (degassed)
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Step-by-Step Methodology:

 Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with
a condenser and a magnetic stir bar, add (4-formylphenyl)boronic acid, 3-bromo-1-methyl-
1H-pyrazole, and anhydrous K2COs.

o Causality: The use of a flame-dried flask and an inert atmosphere is critical to prevent the
oxidation of the Pd(0) catalyst and the phosphine ligands, which would deactivate the
catalytic cycle.

o Catalyst Addition: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
Under a positive pressure of inert gas, add the Pd(PPhs)4 catalyst.

o Causality: The catalyst is sensitive to air. Adding it under an inert gas blanket ensures its
integrity. Modern, air-stable pre-catalysts like XPhos Pd G2 can also be used for improved
reliability.[9]

o Solvent Addition: Add 1,4-Dioxane and water in a 4:1 ratio via cannula. The solvent mixture
should be thoroughly degassed via sparging with Argon for at least 30 minutes prior to use.

o Causality: The aqueous base (K2COs dissolved in water) is essential for the
transmetalation step of the Suzuki cycle. Dioxane is an excellent solvent for the organic
reagents. Degassing removes dissolved oxygen which can degrade the catalyst.

e Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

o Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-
MS every 2-4 hours until the limiting reagent (boronic acid) is consumed.

o Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue by column chromatography on silica gel, typically using
a gradient of ethyl acetate in hexanes, to yield the pure product.

Reactivity Profile
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» Aldehyde Group: This is the primary site for synthetic elaboration. It readily undergoes
nucleophilic addition and related reactions such as:

[e]

Reductive Amination: To form secondary or tertiary amines.

o

Wittig Reaction: To form alkenes.

[¢]

Oxidation: To form the corresponding carboxylic acid using reagents like potassium
permanganate or Jones reagent.

[¢]

Reduction: To form the benzyl alcohol using sodium borohydride.

o Pyrazole Ring: The pyrazole ring is aromatic and generally stable to the conditions used to
modify the aldehyde. It is a weak base and can be protonated under strong acidic conditions.

Analytical Characterization
Spectroscopic Signature

Confirmation of the structure and purity is achieved through a combination of standard
spectroscopic techniques. The expected data provides a benchmark for validating synthetic

outcomes.
Technique Expected Data

6 ~9.9-10.1 (s, 1H, -CHO), & ~7.9 (d, 2H, Ar-H
ortho to CHO), 8 ~7.7 (d, 2H, Ar-H meta to

IH NMR (400 MHz, CDCIs) CHO), 6 ~7.5 (s, 1H, Pyrazole-H), 6 ~6.5 (s, 1H,
Pyrazole-H), 4 ~3.9 (s, 3H, -NCHs). Chemical

shifts are approximate.

0 ~192 (C=0), o ~150-125 (Aromatic & Pyrazole

13C NMR (100 MHz, CDCls) C). 5 ~40 (-NCHs)
, 0~ - 3).

~2820, 2720 cm~1! (Aldehyde C-H stretch),
FT-IR (ATR) ~1700 cm~t (Aldehyde C=0 stretch), ~1600,
1500 cm~1 (Aromatic C=C stretch).

Mass Spec. (ESI+) m/z = 187.08 [M+H]*, 209.07 [M+Na]*.
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Applications in Medicinal Chemistry
Role as a Versatile Building Block

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is not typically a final drug product but rather a
crucial intermediate. Its aldehyde functionality acts as a versatile anchor point for building
molecular complexity, enabling rapid diversification to explore structure-activity relationships
(SAR).

Caption: Synthetic utility for library generation.

The Pyrazole Core as a Pharmacophore

The 1-methyl-pyrazole-phenyl core is a well-established pharmacophore. It is frequently found
in kinase inhibitors, where the pyrazole nitrogens can form critical hydrogen bonds within the
ATP-binding pocket of the enzyme.[3] The specific substitution pattern (3-yl vs. 4-yl vs. 5-yl)
dramatically influences the vector and geometry of substituents, allowing fine-tuning of target
selectivity and ADME properties. This compound provides a scaffold to which various groups
can be appended to probe these interactions.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The following GHS hazard
information is compiled from multiple supplier safety data sheets.

Hazard Type GHS Classification Precautionary Statements

Harmful if swallowed (Category P264, P270, P301+P312[10]

Acute Toxicity

4) [11]
) o Causes skin irritation P280, P302+P352,

Skin Irritation

(Category 2) P332+P313[10][12]
o Causes serious eye irritation P280, P305+P351+P338[10]

Eye Irritation

(Category 2A) [12]

May cause respiratory irritation ~ P261, P271, P304+P340[10]

Respiratory
(Category 3) [12]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b071094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10652296/
https://www.aaronchem.com/sds/1177332-23-8.pdf
https://www.kasturiaromatics.com/static/media/BENZALDEHYDE.d542b3bd0e163e547e50.pdf
https://www.aaronchem.com/sds/1177332-23-8.pdf
https://aksci.com/sds/3728EE_SDS.pdf
https://www.aaronchem.com/sds/1177332-23-8.pdf
https://aksci.com/sds/3728EE_SDS.pdf
https://www.aaronchem.com/sds/1177332-23-8.pdf
https://aksci.com/sds/3728EE_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
Avoid generating dust.[10]

o Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term stability,
storage at 2-8°C under an inert atmosphere is recommended.[7]

Conclusion

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a high-value chemical intermediate, bridging
the gap between simple starting materials and complex, biologically active molecules. Its
synthesis is robust and scalable via established cross-coupling methodologies. A thorough
understanding of its properties, reactivity, and handling, as detailed in this guide, empowers
researchers to effectively integrate this compound into their synthetic and drug discovery
programs, accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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